molecular formula C27H26N6O2S2 B2849240 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 452089-23-5

2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2849240
CAS No.: 452089-23-5
M. Wt: 530.67
InChI Key: GRICNDFVZPZZQT-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring two 1,2,4-triazole rings linked via sulfanyl (-S-) bridges. Each triazole ring is substituted with a prop-2-en-1-yl (allyl) group, and the central framework connects to a phenylethanone moiety. The presence of conjugated π-electrons in the triazole rings and aromatic phenyl groups imparts significant stability and reactivity, aligning with the principles of aromaticity discussed in aromatic compound studies .

Properties

IUPAC Name

2-[[5-[(5-phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S2/c1-3-15-32-24(28-30-26(32)36-18-22(34)20-11-7-5-8-12-20)17-25-29-31-27(33(25)16-4-2)37-19-23(35)21-13-9-6-10-14-21/h3-14H,1-2,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRICNDFVZPZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN=C(N3CC=C)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactionsCommon reagents include hydrazine derivatives and alkyl halides, with reaction conditions often requiring controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenacylsulfanyl group can interact with thiol groups in proteins, leading to modifications in protein function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Core Motifs

The compound shares structural motifs with several triazole- and sulfanyl-containing derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Bis-1,2,4-triazole Allyl, sulfanyl bridges, phenylethanone Dual triazole cores with sulfanyl cross-links; high conjugation and aromatic stability
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole hybrid Methyl, phenyl, phenylethanone Mixed heterocyclic system; oxadiazole may enhance hydrogen bonding vs. triazole
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, phenylethanone Sulfonyl group increases polarity; fluorophenyl enhances metabolic stability
3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Triazole-pyridinone hybrid Allyl, benzyl, sulfanyl Pyridinone introduces basicity; benzyl group may improve lipophilicity

Key Structural Differences :

  • Heterocyclic Core: The target’s bis-triazole system contrasts with imidazole-oxadiazole () or triazole-pyridinone hybrids (), affecting electronic delocalization and binding interactions.
Stability and Aromaticity

The conjugated triazole rings in the target compound contribute to aromatic stability, as predicted by Hückel’s rule (4n+2 π-electrons in planar systems) . Compared to non-aromatic heterocycles (e.g., pyridinones in ), the triazole cores enhance thermal and oxidative stability.

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